molecular formula C12H17ClN2O B1392389 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride CAS No. 1220033-43-1

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride

Cat. No.: B1392389
CAS No.: 1220033-43-1
M. Wt: 240.73 g/mol
InChI Key: ZSIMKILMSPRACP-UHFFFAOYSA-N
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Description

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    N-Methylation: The resulting isoquinoline derivative undergoes N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced isoquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, reduced isoquinoline derivatives, and various substituted isoquinoline compounds.

Scientific Research Applications

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmacologically active compounds.

    Biological Studies: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and its potential as a therapeutic agent.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of isoquinoline derivatives.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Isoquinoline: The parent compound of the isoquinoline class.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.

Uniqueness

1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride is unique due to its specific substitution pattern and the presence of both an isoquinoline core and a methylamino group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(methylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-13-8-12(15)14-7-6-10-4-2-3-5-11(10)9-14;/h2-5,13H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIMKILMSPRACP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220033-43-1
Record name Ethanone, 1-(3,4-dihydro-2(1H)-isoquinolinyl)-2-(methylamino)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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